molecular formula C16H20FN3O4 B588797 (R)-Linezolid-d3 CAS No. 1795786-02-5

(R)-Linezolid-d3

货号: B588797
CAS 编号: 1795786-02-5
分子量: 340.37
InChI 键: TYZROVQLWOKYKF-JJMJVRKHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Linezolid-d3 is a deuterated isotopologue of linezolid, a synthetic oxazolidinone-class antibiotic. Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex . The deuterium substitution at specific positions in this compound is hypothesized to modulate pharmacokinetic properties, such as metabolic stability and half-life, via the deuterium isotope effect. Linezolid exhibits moderate tissue penetration, with variable distribution in bone, lung, and central nervous system (CNS) tissues .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Linezolid-d3 involves the incorporation of deuterium atoms into the Linezolid molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of ®-Linezolid-d3 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium atoms in the molecule.

化学反应分析

Types of Reactions

®-Linezolid-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the structure of the molecule, potentially altering its activity.

    Substitution: Substitution reactions can replace certain functional groups in the molecule with others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can lead to the formation of reduced derivatives of the compound.

科学研究应用

®-Linezolid-d3 has several scientific research applications, including:

    Pharmacokinetic Studies: The deuterium atoms allow researchers to trace the drug’s metabolism and distribution in the body.

    Drug Interaction Studies: It can be used to study interactions with other drugs and understand potential side effects.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on bacterial cells.

    Industrial Applications: In the pharmaceutical industry, ®-Linezolid-d3 is used to develop and optimize new formulations of Linezolid.

作用机制

®-Linezolid-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively stops the growth and replication of the bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.

相似化合物的比较

Structural Analogues: Silicon-Incorporated Oxazolidinones

Silicon-modified linezolid analogues (e.g., compounds 7a , 7c , 9a ) were designed to enhance blood-brain barrier (BBB) penetration. Key findings include:

Parameter Linezolid Compound 7a Compound 7c Compound 9a Evidence ID
B/P Ratio (AUC) 1x 14x 22x 29x
MIC vs. S. pneumoniae 1 µg/mL 1–2 µg/mL 1–2 µg/mL 1–2 µg/mL
MIC vs. N. meningitidis 1 µg/mL >32 µg/mL >32 µg/mL 4 µg/mL
Plasma Protein Binding 30% >90% >90% >90%
Human Microsomal Stability High Moderate High Moderate

Key Insights :

  • Silicon analogues exhibit superior BBB penetration (14–29× higher B/P ratios) but reduced potency against N. meningitidis compared to linezolid .
  • High plasma protein binding (>90%) may prolong half-life but reduce free drug availability .

Next-Generation Oxazolidinones: Contezolid, Sutezolid, and Tedizolid

Compound MIC90 (µg/mL) Toxicity Profile Clinical Efficacy Evidence ID
Linezolid 1–2 Myelosuppression, neuropathy Effective in XDR-TB
Contezolid 1 Reduced hematologic toxicity Non-inferior to linezolid
Sutezolid 0.5 Improved safety Synergistic with moxifloxacin
Tedizolid 0.5 Lower dosing frequency Non-inferior in ABSSSI

Key Insights :

  • Contezolid and sutezolid demonstrate comparable or superior potency with improved safety profiles .
  • Tedizolid achieves non-inferior clinical outcomes at lower doses (200 mg daily vs. linezolid’s 600 mg twice daily) .

Dual-Action Conjugates: Nitroimidazole-Oxazolidinone Hybrids

Conjugates (e.g., 8a, 8b, 14c) combine oxazolidinone’s ribosomal inhibition with nitroimidazole’s anaerobic activity:

  • MIC vs. Clostridium difficile : 0.25–0.5 µg/mL (vs. linezolid’s 4 µg/mL) .
  • MIC vs. H37Rv (TB) : 0.12 µg/mL (similar to linezolid and pretomanid) .

Key Insight : Dual-mechanism hybrids enhance activity against anaerobes and TB while retaining Gram-positive coverage .

Efflux Pump Susceptibility and Cross-Resistance

Linezolid and structurally similar antibiotics (e.g., pretomanid, chloramphenicol) are substrates for the M. abscessus efflux pump MAB_2303:

  • Accumulation in MAB_2303 Knockdown: Linezolid intracellular concentration increases 2.5×, confirming efflux dependence .
  • Cross-Resistance : Antibiotics with <60% structural similarity to linezolid (e.g., clarithromycin, rifampicin) avoid MAB_2303-mediated efflux .

Pharmacokinetic and Tissue Penetration Profiles

Parameter Linezolid Silicon Analogues Contezolid Evidence ID
Bone Penetration Diseased: 0.49 N/A N/A
Lung Penetration Diseased: 0.49 N/A N/A
Half-Life (Human) 4–6 hrs 6–8 hrs 5–7 hrs

Key Insight : Linezolid shows preferential accumulation in infected tissues (e.g., diseased bone: 0.49 vs. 0.26 in healthy bone) .

生物活性

(R)-Linezolid-d3 is a deuterated form of Linezolid, an oxazolidinone antibiotic that has gained attention for its unique mechanism of action and potential applications in treating various infections, particularly those caused by multi-drug resistant bacteria. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, therapeutic applications, and safety profile.

Linezolid, including its (R)-enantiomer, exerts its antibacterial effects primarily through the inhibition of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This unique binding site minimizes cross-resistance with other protein synthesis inhibitors, making it effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety. Key pharmacokinetic parameters include:

  • Bioavailability : Nearly 100% after oral administration.
  • Volume of Distribution : Approximately 0.5–0.8 L/kg, indicating good tissue penetration.
  • Half-Life : Ranges from 3.4 to 7.4 hours.
  • Metabolism : Primarily through non-enzymatic oxidation to inactive metabolites .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability~100%
Volume of Distribution0.5–0.8 L/kg
Half-Life3.4–7.4 hours
Clearance Rate80 ± 29 mL/min

Therapeutic Applications

This compound is primarily studied for its role in treating infections caused by resistant bacteria. Its effectiveness against multi-drug resistant tuberculosis (MDR-TB) has been highlighted in various studies. For instance, a study involving children with MDR-TB demonstrated that linezolid could be safely administered with careful monitoring for adverse effects .

Moreover, recent investigations suggest potential antiviral activity against SARS-CoV-2, where molecular docking studies indicated that (S)-Linezolid interacts favorably with the receptor-binding domain of the virus's spike protein . Although this compound's specific antiviral properties require further exploration, these findings open avenues for its use beyond bacterial infections.

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with several adverse effects, particularly when used over extended periods. Common side effects include:

  • Hematological Issues : Anemia and thrombocytopenia are frequently reported.
  • Neuropathy : Peripheral neuropathy may occur with prolonged use.
  • Others : Lactic acidosis and optic neuropathy have also been documented .

Table 2: Common Adverse Effects of Linezolid

Adverse EffectIncidence (%)
Anemia~50%
Thrombocytopenia~20%
Peripheral NeuropathyVariable
Optic NeuropathyRare

Case Studies and Research Findings

A notable case series involving children treated for MDR-TB revealed that linezolid was effective in achieving favorable treatment outcomes in a significant percentage of patients; however, half experienced adverse effects necessitating dose adjustments . Another study emphasized the variability in linezolid plasma concentrations among critically ill patients, suggesting a need for therapeutic drug monitoring to optimize dosing .

常见问题

Basic Research Questions

Q. What is the role of (R)-Linezolid-d3 in quantifying linezolid concentrations using LC-MS/MS?

this compound serves as a stable-isotope internal standard (ISTD) in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) assays. It corrects for matrix effects and ionization variability during sample preparation and analysis. For example, in linezolid pharmacokinetic studies, this compound is spiked into calibrators, controls, and biological samples to normalize recovery rates and improve quantification accuracy .

Q. How should researchers validate the specificity of this compound in analytical assays?

Validation requires demonstrating that this compound does not interfere with the parent compound (linezolid) and vice versa. This involves:

  • Chromatographic separation using columns like Acquity UPLC HSS T3 (1.8-μm, 50 × 2.1 mm) to resolve isotopic peaks.
  • Monitoring distinct mass transitions (e.g., linezolid: m/z 338→296; this compound: m/z 341→297) to avoid cross-talk .

Q. What are the critical parameters for preparing this compound stock solutions?

Stock solutions should be prepared in 80:20 methanol:water (1 mg/mL) and stored at −20°C. Calibration curves (0.2–40 μg/mL) and quality controls (0.8 and 16 μg/mL) must be validated for linearity, precision (within-day CV: 3–8%), and lower limit of quantification (LLOQ: 0.2 μg/mL) .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound recovery rates during LC-MS/MS method validation?

Discrepancies often arise from matrix effects or ion suppression. Mitigation strategies include:

  • Optimizing protein precipitation steps (e.g., using 0.1% formic acid).
  • Validating extraction efficiency via spike-and-recovery experiments in biological matrices (e.g., cerebrospinal fluid or plasma).
  • Normalizing results using ISTD-adjusted peak area ratios .

Q. What considerations are critical when integrating this compound into pharmacokinetic (PK) models for linezolid?

Key factors include:

  • Compartmental modeling : Account for cell volume and macrophage uptake in in vitro systems (e.g., THP-1 cells) using automated Coulter counters to measure cell counts.
  • PK/PD linkage : Correlate linezolid concentrations (normalized to this compound) with bacterial kill curves or resistance emergence in hollow-fiber infection models .

Q. How can isotopic effects of this compound impact assay accuracy in long-term stability studies?

Deuterium labeling may alter physicochemical properties (e.g., retention time shifts under suboptimal chromatographic conditions). Researchers should:

  • Perform stability tests (e.g., freeze-thaw, benchtop, long-term storage) for both linezolid and this compound.
  • Use isotopically matched calibrators to minimize quantification bias .

Q. What experimental designs are optimal for studying linezolid-resistant subpopulations using this compound-based assays?

Combine LC-MS/MS with culture-based methods:

  • Sample compartments at intervals (e.g., days 0, 7, 14, 21, 28) to quantify total and resistant Mtb populations.
  • Use agar supplemented with 3× the linezolid MIC to isolate resistant strains, with this compound ensuring precise drug concentration measurements .

Q. How should researchers analyze RNA-Seq data from this compound-treated macrophage models?

Post rRNA depletion and sequencing:

  • Align reads to reference genomes (e.g., HumanRefSeqBuilt37) using tools like CLC Genomics Workbench.
  • Apply Bonferroni correction (P < 0.05) for differential gene expression and validate pathways via KEGG analysis .

Q. What strategies minimize batch-to-batch variability when using this compound in multi-center studies?

Standardize protocols for:

  • ISTD preparation (e.g., aliquot storage at −20°C).
  • Instrument calibration (e.g., Waters Xevo TQ mass spectrometers with MassLynx 4.1 software).
  • Cross-lab validation using shared quality control samples .

Q. How can researchers reconcile conflicting data between this compound-based assays and clinical linezolid toxicity reports?

Discrepancies may arise from differences in in vitro vs. in vivo metabolism. To resolve:

  • Compare LC-MS/MS results with clinical lactate levels (e.g., in lactic acidosis case reports).
  • Use isotopic tracing to distinguish linezolid from endogenous metabolites in patient samples .

Q. Methodological Frameworks & Best Practices

  • PICOT Framework : Structure studies using Population (e.g., THP-1 macrophages), Intervention (this compound), Comparison (untreated controls), Outcome (linezolid quantification accuracy), and Time (e.g., 28-day resistance assays) .
  • FINER Criteria : Ensure questions are Feasible (e.g., LC-MS/MS access), Interesting (novel PK/PD insights), Novel (resistance mechanisms), Ethical (non-clinical ISTD use), and Relevant (optimizing TB therapy) .

属性

CAS 编号

1795786-02-5

分子式

C16H20FN3O4

分子量

340.37

IUPAC 名称

2,2,2-trideuterio-N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3

InChI 键

TYZROVQLWOKYKF-JJMJVRKHSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

同义词

N-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。